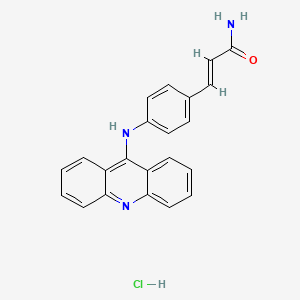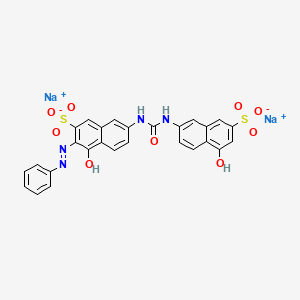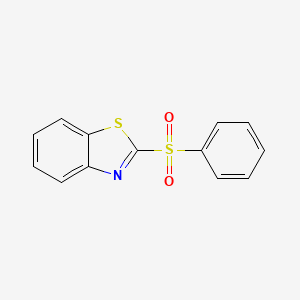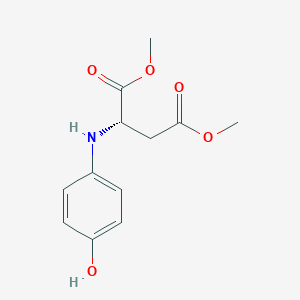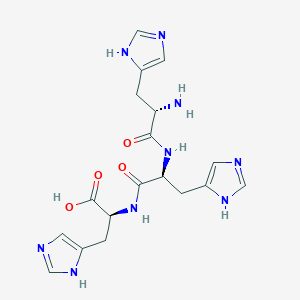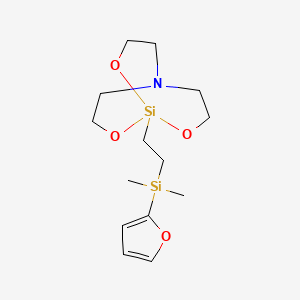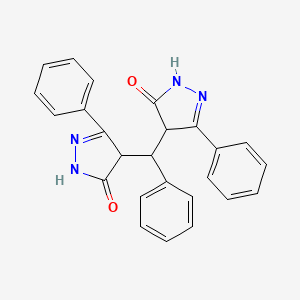
4,4'-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-component reaction. One common method is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
化学反应分析
Types of Reactions
4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4,5-diones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer cells, the compound has been shown to induce apoptosis through the activation of p53-mediated pathways .
相似化合物的比较
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar core structure but differ in the substituents on the pyrazolone ring.
3-Methyl-1-phenyl-2-pyrazolin-5-one: This compound is a precursor in the synthesis of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) and has its own set of biological activities.
Uniqueness
4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
属性
CAS 编号 |
63554-44-9 |
|---|---|
分子式 |
C25H20N4O2 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
4-[(5-oxo-3-phenyl-1,4-dihydropyrazol-4-yl)-phenylmethyl]-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C25H20N4O2/c30-24-20(22(26-28-24)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-23(27-29-25(21)31)18-14-8-3-9-15-18/h1-15,19-21H,(H,28,30)(H,29,31) |
InChI 键 |
ZGNZNGGLTOLSTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2C(C3C(=NNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


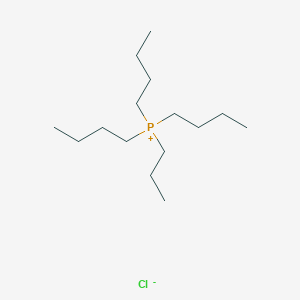
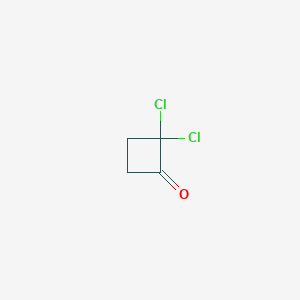
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
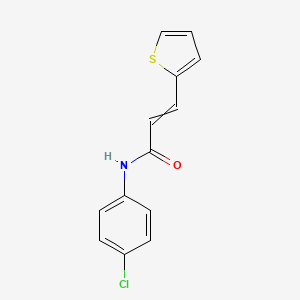
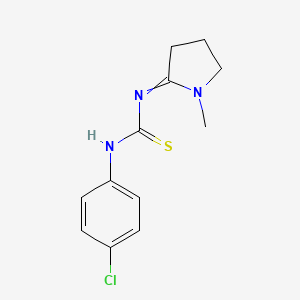
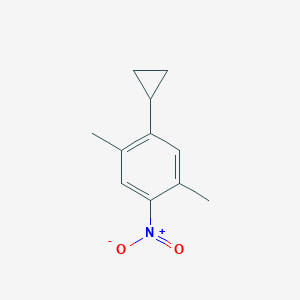
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
